N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-(4-NITROPHENOXY)BENZENE-1-SULFONAMIDE
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Overview
Description
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-(4-NITROPHENOXY)BENZENE-1-SULFONAMIDE is a complex organic compound that features a benzodioxole ring, a nitrophenoxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-(4-NITROPHENOXY)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Cyano Group: This step often involves nucleophilic substitution reactions.
Attachment of the Nitrophenoxy Group: This can be done via etherification reactions.
Sulfonamide Formation: This step involves the reaction of sulfonyl chlorides with amines.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring or the nitrophenoxy group.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: Various substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.
Materials Science: In the development of novel materials with specific electronic or optical properties.
Organic Synthesis: As an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-(4-AMINOPHENOXY)BENZENE-1-SULFONAMIDE: Similar structure but with an amino group instead of a nitro group.
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-(4-METHOXYPHENOXY)BENZENE-1-SULFONAMIDE: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-(4-NITROPHENOXY)BENZENE-1-SULFONAMIDE may impart unique electronic properties, making it distinct from its analogs
Properties
IUPAC Name |
N-(6-cyano-1,3-benzodioxol-5-yl)-4-(4-nitrophenoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O7S/c21-11-13-9-19-20(29-12-28-19)10-18(13)22-31(26,27)17-7-5-16(6-8-17)30-15-3-1-14(2-4-15)23(24)25/h1-10,22H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQMHLHMADDFES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C#N)NS(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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